molecular formula C11H18ClN5 B12230481 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12230481
M. Wt: 255.75 g/mol
InChI Key: YKFKBJSBEHQBEX-UHFFFAOYSA-N
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Description

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with methyl groups, connected through a methanamine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution with Methyl Groups: The methyl groups are introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Linkage Formation: The two pyrazole rings are connected via a methanamine linkage through reductive amination. This involves the reaction of one pyrazole ring with formaldehyde and the other pyrazole ring with an amine, followed by reduction using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert any carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and physical properties, making them useful in various applications. The exact pathways and molecular targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-1H-pyrazol-4-yl derivatives: Compounds with similar pyrazole rings but different substituents.

    N-methyl-1H-pyrazol-5-yl derivatives: Compounds with similar pyrazole rings but different linkages.

Uniqueness

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its specific combination of two methyl-substituted pyrazole rings connected through a methanamine linkage. This structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-9-10(8-15(2)14-9)6-12-7-11-4-5-13-16(11)3;/h4-5,8,12H,6-7H2,1-3H3;1H

InChI Key

YKFKBJSBEHQBEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=NN2C)C.Cl

Origin of Product

United States

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